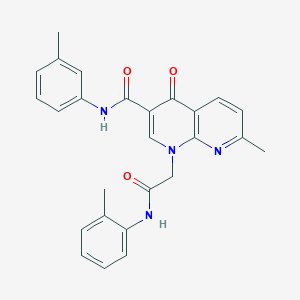

7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

Historical Development of 1,8-Naphthyridine Research

The 1,8-naphthyridine framework traces its origins to the Friedländer reaction of 1882, which first enabled the condensation of o-aminobenzaldehyde with ketones to form naphthyridine derivatives. Early 20th-century work by Koller expanded synthetic methodologies, though these relied on harsh conditions and toxic catalysts. Modern advancements, such as ionic liquid-catalyzed aqueous-phase synthesis (e.g., choline hydroxide), have revolutionized scalability and sustainability, enabling gram-scale production with minimal environmental impact. The discovery of 1,8-naphthyridine-based antibiotics like nalidixic acid in the 1960s marked a turning point, catalyzing decades of research into its antimicrobial, anticancer, and neuropharmacological applications.

Significance of Diazanaphthalene Core in Medicinal Chemistry

The diazanaphthalene system, characterized by two nitrogen atoms in a bicyclic aromatic structure, confers unique electronic and steric properties critical for drug-receptor interactions. Key attributes include:

- Hydrogen-Bonding Capacity : The nitrogen atoms at positions 1 and 8 act as hydrogen-bond acceptors, facilitating interactions with enzymatic active sites.

- Planar Geometry : Enhances π-π stacking with aromatic residues in target proteins, as demonstrated in molecular docking studies of serotonin transporter inhibitors.

- Tunable Reactivity : Substituents at positions 2, 3, 4, and 7 modulate electron density, influencing bioavailability and target selectivity.

Structural Classification of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives are classified based on substitution patterns:

- Position 1 Modifications : Alkyl or aryl groups (e.g., ethyl with o-tolylamino in the target compound) influence solubility and metabolic stability.

- Position 3 Functionalization : Carboxamide groups enhance binding to DNA gyrase and topoisomerase IV in quinolone antibiotics.

- Position 4 Oxo Group : Critical for chelating metal ions in enzymatic cofactors, as seen in HIV integrase inhibitors.

- Position 7 Substituents : Methyl groups improve pharmacokinetics by reducing cytochrome P450-mediated oxidation.

Structural Characteristics of 7-Methyl-4-Oxo-1,4-Dihydro-1,8-Naphthyridine Derivatives

The target compound features three strategic modifications:

- 7-Methyl Group : Introduces steric hindrance that may prevent enzymatic degradation while maintaining planar geometry for target engagement.

- 4-Oxo-1,4-Dihydro Moiety : Stabilizes the lactam ring, enhancing hydrogen-bond donation to biological targets like the serotonin transporter.

- N-(m-Tolyl) Carboxamide : The meta-methyl group on the aryl ring optimizes lipophilicity, balancing membrane permeability and aqueous solubility.

Rationale for Research Interest in Target Compound

This derivative exemplifies structure-activity relationship (SAR) optimization:

- Dual Hydrogen-Bond Donors : The 4-oxo and carboxamide groups enable simultaneous interactions with polar and hydrophobic enzyme pockets.

- Aryl Aminoethyl Side Chain : The o-tolylaminoethyl group at position 1 may confer selectivity for aminergic receptors, as suggested by MD simulations of similar compounds.

- Synergistic Substituent Effects : Combined methyl and oxo groups potentially mitigate off-target effects observed in earlier naphthyridine-based therapeutics.

Properties

IUPAC Name |

7-methyl-1-[2-(2-methylanilino)-2-oxoethyl]-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3/c1-16-7-6-9-19(13-16)28-26(33)21-14-30(25-20(24(21)32)12-11-18(3)27-25)15-23(31)29-22-10-5-4-8-17(22)2/h4-14H,15H2,1-3H3,(H,28,33)(H,29,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAYCXICSIRIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of naphthyridine, a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activities associated with this compound, focusing on its anticancer and antimicrobial effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 417.1804 g/mol. The structure includes a naphthyridine core, which is substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of naphthyridine derivatives, including the target compound. The following table summarizes key findings from in vitro studies assessing its cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 5.0 | Induction of apoptosis via caspase activation |

| PC-3 | 6.2 | Inhibition of cell proliferation |

| MCF-7 | 4.8 | Cell cycle arrest at G1 phase |

Case Study: HepG2 and PC-3 Cells

In a study examining the effects of the compound on HepG2 (liver cancer) and PC-3 (prostate cancer) cells, it was found that the compound exhibited significant cytotoxicity with IC50 values of 5.0 µM and 6.2 µM, respectively. The mechanism involved the induction of apoptosis through caspase activation pathways, leading to increased cell death in treated cultures compared to controls .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. The following table highlights its efficacy against common bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 1 | Antibacterial |

| Escherichia coli | 16 | Antibacterial |

| Candida albicans | 8 | Antifungal |

The antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis, similar to other naphthyridine derivatives. Notably, it showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. The results indicate that it has a strong affinity for certain kinases involved in cancer progression, such as VEGFR-2 and AKT:

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| VEGFR-2 | -8.0 |

| AKT | -7.5 |

These findings suggest that the compound may serve as a lead candidate for developing targeted therapies against specific cancer types through kinase inhibition .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of naphthyridine derivatives, including this compound. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in cancer progression.

- Mechanism of Action : The compound may inhibit specific kinases such as VEGFR-2 and AKT, which are crucial for tumor growth and survival. In vitro studies demonstrated that certain derivatives could induce S-phase cell cycle arrest and activate caspase pathways leading to apoptosis in cancer cells .

Antimicrobial Properties

Naphthyridine derivatives have been noted for their antimicrobial activities. The presence of the carboxamide functional group enhances their interaction with microbial targets, potentially leading to the development of new antimicrobial agents.

Anti-inflammatory Effects

There is emerging evidence suggesting that compounds within this class may exhibit anti-inflammatory properties. This is particularly relevant in treating conditions characterized by chronic inflammation.

Synthetic Routes

The synthesis of 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. Key steps may include:

- Formation of the naphthyridine core through cyclization reactions.

- Introduction of the carboxamide group via acylation techniques.

- Functionalization at specific positions to enhance biological activity.

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

Case Study 1: Anticancer Evaluation

In a study evaluating various naphthyridine derivatives, compounds similar to 7-methyl-4-oxo showed IC50 values indicating significant cytotoxicity against liver (HepG2) and prostate (PC-3) cancer cell lines. The best-performing derivative exhibited an IC50 value lower than 5 µM, indicating potent activity .

Case Study 2: Molecular Modeling

Molecular docking studies have shown that these compounds can bind effectively to target proteins involved in cancer progression, suggesting a rational basis for their design as therapeutic agents .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Physicochemical Properties

Key structural differences among 1,8-naphthyridine-3-carboxamides lie in their substituents, which modulate biological activity and synthetic accessibility. Below is a comparative table:

- The m-tolyl carboxamide offers a balance of lipophilicity and electronic effects distinct from electron-withdrawing groups (e.g., Cl in ) or bulky adamantyl moieties .

Q & A

Basic: What synthetic methodologies are reported for 1,8-naphthyridine-3-carboxamide derivatives, and how do they apply to this compound?

Answer:

The synthesis of 1,8-naphthyridine-3-carboxamide derivatives typically involves multi-step reactions, including cyclization, substitution, and coupling. For example:

- Thermal vs. Ultrasonic Methods : Reactions can be conducted under thermal conditions (e.g., reflux in DMF) or via sonochemical synthesis, which reduces reaction time and improves yields .

- Key Steps : Introduction of substituents (e.g., m-tolyl or o-tolyl groups) often uses nucleophilic substitution or amide coupling. For instance, POCl₃-mediated activation of carbonyl groups facilitates nucleophilic attack by amines .

- Workup : Purification typically involves column chromatography or recrystallization, with yields ranging from 66% to 98% depending on substituent complexity .

Advanced: How can reaction conditions be optimized to improve yields of this compound, particularly when steric hindrance from o-tolyl/m-tolyl groups occurs?

Answer:

Steric hindrance from ortho-substituted aryl groups (e.g., o-tolyl) can reduce reactivity. Strategies include:

- Solvent Choice : Polar aprotic solvents like DMF enhance solubility of bulky intermediates .

- Catalysis : Using mild bases (e.g., triethylamine) or coupling agents (e.g., HATU) to facilitate amide bond formation .

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions, while ultrasonic irradiation accelerates kinetics without decomposition .

- Pre-activation : Pre-forming reactive intermediates (e.g., acid chlorides) improves electrophilicity, as seen in the synthesis of analogous compounds .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

Answer:

- ¹H/¹³C NMR : Focus on:

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1680 cm⁻¹) and amide bonds (C=O at ~1650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 [M⁺] for analogs) and fragmentation patterns validate molecular weight .

Advanced: How can discrepancies in spectral data (e.g., unexpected splitting in NMR) be resolved for structurally complex analogs?

Answer:

- Dynamic Effects : Rotameric splitting in NMR due to restricted rotation (e.g., amide bonds) can be addressed by variable-temperature NMR or DFT calculations .

- Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish target signals from byproducts. For example, NOESY can confirm spatial proximity of o-tolyl substituents .

- X-ray Crystallography : Resolve ambiguities by determining single-crystal structures, as demonstrated for methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

Basic: What computational tools are used to predict the drug-likeness or bioavailability of this compound?

Answer:

- In Silico ADMET : Tools like SwissADME or ADMETlab predict bioavailability, highlighting logP (optimal range: 2–3) and topological polar surface area (<140 Ų for oral absorption) .

- PASS Analysis : Predicts biological activity spectra (e.g., antimicrobial or kinase inhibition potential) based on structural analogs .

- Molecular Docking : Assess binding affinity to target proteins (e.g., bacterial DNA gyrase for antibacterial activity) .

Advanced: How can researchers validate in silico ADMET predictions for this compound experimentally?

Answer:

- Solubility Assays : Use shake-flask methods with HPLC quantification in buffers (pH 1–7.4) .

- Caco-2 Permeability : Model intestinal absorption via cell monolayer transport studies .

- Microsomal Stability : Incubate with liver microsomes to measure metabolic half-life .

- In Vivo PK Studies : Compare predicted vs. observed AUC and Cmax in rodent models .

Basic: What biological activities are reported for 1,8-naphthyridine-3-carboxamide analogs, and how might they inform research on this compound?

Answer:

- Antibacterial Activity : Analogs with electron-withdrawing groups (e.g., Cl) show MIC values <1 µg/mL against Gram-positive pathogens .

- Enzyme Inhibition : Derivatives inhibit kinases (e.g., Pfmrk) and topoisomerases, suggesting potential anticancer applications .

- Anti-inflammatory Activity : Some analogs reduce COX-2 expression in vitro .

Advanced: What mechanistic studies are needed to elucidate the antibacterial mode of action of this compound?

Answer:

- Target Identification : Use whole-genome sequencing of resistant mutants to identify mutated genes (e.g., DNA gyrase) .

- Enzyme Inhibition Assays : Measure IC₅₀ against purified enzymes (e.g., DNA gyrase ATPase activity) .

- Time-Kill Curves : Determine bactericidal vs. bacteriostatic effects at 1–4× MIC .

- Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to assess disruption .

Basic: How can crystallography aid in understanding the structure-activity relationship (SAR) of this compound?

Answer:

- Conformational Analysis : X-ray structures reveal planarity of the naphthyridine core and dihedral angles between substituents, influencing binding pocket compatibility .

- Hydrogen Bonding : Identify interactions (e.g., between 4-oxo group and target residues) critical for activity .

- Solvent Accessibility : Map hydrophobic regions (e.g., tolyl groups) to optimize logP .

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Answer:

- Polymorphism : Screen solvents (e.g., DMSO/water) and use seeding techniques to isolate stable polymorphs .

- Crystal Twinning : Optimize cooling rates (0.1–0.5°C/min) and use additives (e.g., glycerol) to reduce defects .

- Data Resolution : Collect high-resolution data (≤1.0 Å) using synchrotron radiation for accurate electron density mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.